molecular formula C13H18N2 B14550512 Bicyclo[4.4.1]undecane-11,11-dicarbonitrile CAS No. 61997-35-1

Bicyclo[4.4.1]undecane-11,11-dicarbonitrile

Cat. No.: B14550512
CAS No.: 61997-35-1
M. Wt: 202.30 g/mol
InChI Key: RPETUTXOUHRVMV-UHFFFAOYSA-N
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Description

Bicyclo[441]undecane-11,11-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes two nitrile groups attached to the 11th carbon of the bicyclo[441]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.4.1]undecane-11,11-dicarbonitrile typically involves a [6+4] cycloaddition reaction. This reaction is carried out by heating a triene partner at 80–140°C in the presence of an excess diene (trienophile) to form a bicyclo[4.4.1]undecene ring system . The nitrile groups can then be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.1]undecane-11,11-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile groups.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Bicyclo[4.4.1]undecane-11,11-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which bicyclo[4.4.1]undecane-11,11-dicarbonitrile exerts its effects involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.4.1]undecane: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

    Bicycloundecane: A simpler structure without the bicyclic framework, leading to different chemical properties.

Uniqueness

Bicyclo[4.4.1]undecane-11,11-dicarbonitrile is unique due to the presence of two nitrile groups on a rigid bicyclic framework. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61997-35-1

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

bicyclo[4.4.1]undecane-11,11-dicarbonitrile

InChI

InChI=1S/C13H18N2/c14-9-13(10-15)11-5-1-2-6-12(13)8-4-3-7-11/h11-12H,1-8H2

InChI Key

RPETUTXOUHRVMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCCCC(C1)C2(C#N)C#N

Origin of Product

United States

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